molecular formula C19H17ClFN5S B1679805 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-54-4

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

Número de catálogo: B1679805
Número CAS: 866206-54-4
Peso molecular: 401.9 g/mol
Clave InChI: IENZFHBNCRQMNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Las rutas sintéticas y las condiciones de reacción para PRX-08066 no han sido ampliamente documentadas. Se sintetiza a través de pasos químicos específicos para lograr su estructura.
    • Los métodos de producción industrial son propietarios, pero los laboratorios de investigación suelen emplear técnicas de síntesis orgánica.
  • Análisis De Reacciones Químicas

    • PRX-08066 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la ruta sintética.
    • Los principales productos formados durante estas reacciones son intermediarios que conducen al compuesto final.
  • Aplicaciones Científicas De Investigación

    Key Biochemical Pathways Affected:

    • Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
    • Focal Adhesion Kinase Pathway : Plays a role in cellular adhesion and migration.
    • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway : Important for immune response and hematopoiesis.

    Pulmonary Arterial Hypertension

    PRX-08066 has shown promise in preclinical studies for the treatment of pulmonary arterial hypertension. In a study using a monocrotaline-induced PAH rat model, the compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The results indicated significant reductions in peak pulmonary artery pressure and improvement in cardiac output over a treatment period of five weeks.

    Case Studies

    • Study on Efficacy in Animal Models :
      • Objective : To evaluate the effects of PRX-08066 on PAH.
      • Results : The compound significantly reduced indicators of PAH, including right ventricular hypertrophy and pulmonary artery remodeling.
      • : PRX-08066 may offer a novel therapeutic approach for managing PAH by targeting the serotonin pathway .
    • Pharmacokinetics and Dosage Effects :
      • Study Design : Various dosages were tested to determine the optimal therapeutic window.
      • Findings : Doses of 50 mg/kg and 100 mg/kg were effective, with higher doses correlating with greater reductions in PA pressure.

    Potential for Other Therapeutic Uses

    While research primarily focuses on PAH, the mechanism by which PRX-08066 interacts with serotonin receptors suggests potential applications in other conditions related to serotonin dysregulation, such as certain mood disorders or fibrotic diseases.

    Summary of Research Findings

    Study ReferenceObjectiveKey Findings
    Animal Model StudyEvaluate efficacy for PAHSignificant reduction in pulmonary artery pressurePotential treatment for PAH
    Dosage StudyDetermine optimal dosageEffective at 50 mg/kg and 100 mg/kgHigher doses yield better outcomes

    Mecanismo De Acción

    • Los efectos de PRX-08066 están mediados a través del receptor 5-HT2B.
    • Los objetivos moleculares y las vías implicadas en su acción todavía están bajo investigación.
  • Comparación Con Compuestos Similares

    • La singularidad de PRX-08066 radica en su selectividad por el receptor 5-HT2B.
    • Los compuestos similares incluyen norfenfluramina (un potente agonista del 5-HT2B) y otros antagonistas del receptor 5-HT.

    Recuerde que la síntesis detallada de PRX-08066 y los métodos de producción patentados pueden no estar disponibles públicamente debido a consideraciones comerciales

    Actividad Biológica

    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, also known as PRX-08066, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular FormulaC19H17ClFN5S
    Molecular Weight401.89 g/mol
    CAS Number866206-54-4

    PRX-08066 functions primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure suggests potential interactions with targets related to inflammatory responses and pain modulation.

    Target Enzymes and Receptors

    • mPGES-1 Inhibition : The compound has been studied for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory processes. In vitro studies have shown significant inhibition rates, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis .

    Case Studies and Research Findings

    • In vitro Studies : Research indicates that PRX-08066 demonstrates potent inhibitory effects on mPGES-1 with an IC50 value in the nanomolar range (exact values vary by study). This suggests high efficacy in blocking the enzyme's activity, which could translate to reduced inflammation in vivo.
    • Animal Models : In rodent models, PRX-08066 exhibited significant efficacy in reducing pain responses associated with inflammation. For instance, in LPS-induced hyperalgesia models, it showed a dose-dependent reduction in pain sensitivity, with effective dosage levels reported around 36.7 mg/kg .
    • Selectivity Profile : The selectivity of PRX-08066 over other prostanoid synthases and COX enzymes was highlighted in studies, indicating a favorable pharmacological profile that minimizes potential side effects associated with non-selective NSAIDs .

    Pharmacokinetics

    The pharmacokinetic profile of PRX-08066 has also been evaluated:

    ParameterValue
    Oral BioavailabilityModerate
    CNS PenetrationGood
    Half-lifeTo be determined

    These properties suggest that PRX-08066 could be suitable for oral administration and may effectively penetrate the central nervous system, making it a candidate for treating both peripheral and central pain mechanisms.

    Propiedades

    IUPAC Name

    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IENZFHBNCRQMNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17ClFN5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60235710
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    401.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    866206-54-4
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=866206-54-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name PRX-08066 free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PRX-08066 FREE BASE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    The title compound was prepared (392 mg, 41%) from 6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride (655 mg, 2.4 mmol) and 2-fluoro-5-formylbenzonitrile (399 mg, 2.7 mmol) by following the general procedure described for Preparation 11. 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.63 (m, 1H), 7.55 (m, 1H), 7.16 (m, 1H), 7.00 (s, 1H), 4.93 (d, 1H), 4.19 (m, 1H), 3.50 (s, 2H), 2.83 (d, 2H), 2.23 (dt, 2H), 2.10 (d, 2H), 1.59 (m, 2H); MS (ESI) m/z: Calculated for C19H18ClFN5S, 402.1; Observed: 402.2 (M++1).
    Name
    6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
    Quantity
    655 mg
    Type
    reactant
    Reaction Step One
    Quantity
    399 mg
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 2
    Reactant of Route 2
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 3
    Reactant of Route 3
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 4
    Reactant of Route 4
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 5
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 6
    Reactant of Route 6
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Customer
    Q & A

    Q1: What is the primary mechanism of action of PRX-08066?

    A: PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.

    Q2: What evidence suggests that PRX-08066 might be a potential therapeutic for pulmonary arterial hypertension (PAH)?

    A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that PRX-08066 significantly attenuated several pathological features of PAH. These include:

    • Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of PRX-08066 significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
    • Improved right ventricular function: PRX-08066 (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
    • Reduced right ventricular hypertrophy: Treatment with PRX-08066 significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
    • Decreased pulmonary vascular remodeling: PRX-08066 significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []

    Q3: Has the binding site of PRX-08066 to the 5-HT2BR been investigated?

    A: Yes, computational modeling studies have predicted the binding mode of PRX-08066 within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of PRX-08066 for 5-HT2BR over the closely related 5-HT2A receptor. []

    Q4: Are there other potential applications for PRX-08066 besides PAH?

    A: While the research primarily focuses on PRX-08066's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.